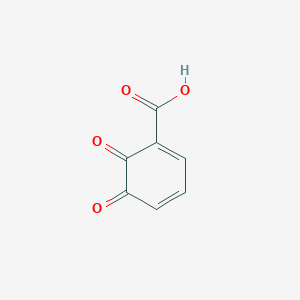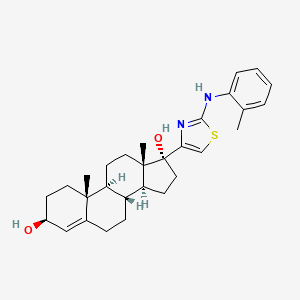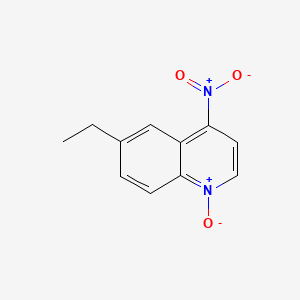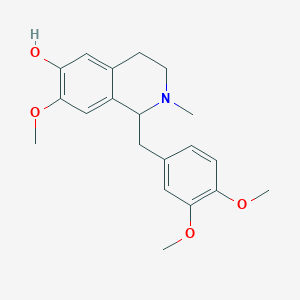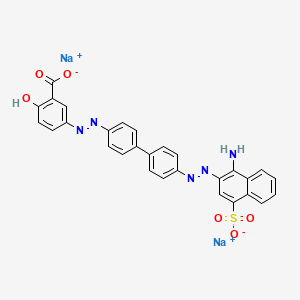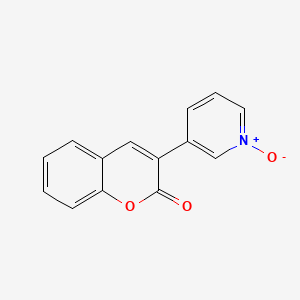
Coumarin, 3-(3-pyridyl)-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-(3-pyridyl)-, N-oxide is a chemical compound that belongs to the class of coumarins, which are known for their diverse biological activities This compound features a coumarin core with a 3-pyridyl group attached at the 3-position and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(3-pyridyl)-, N-oxide typically involves the reaction of coumarin derivatives with pyridine N-oxides. One common method is the nucleophilic addition of oxindoles with pyridine N-oxides, promoted by bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) under mild conditions . This approach offers a broad substrate scope and good functional group tolerance, yielding products in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 3-(3-pyridyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and acetic acid can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-oxide group can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring.
Applications De Recherche Scientifique
Coumarin, 3-(3-pyridyl)-, N-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of Coumarin, 3-(3-pyridyl)-, N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A parent compound with a similar core structure but lacking the pyridyl and N-oxide groups.
3-(3-Pyridyl)coumarin: Similar to Coumarin, 3-(3-pyridyl)-, N-oxide but without the N-oxide group.
Pyridine N-oxides: Compounds with a pyridine ring and an N-oxide group, but without the coumarin core.
Uniqueness
This compound is unique due to the combination of the coumarin core, pyridyl group, and N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
958-55-4 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
3-(1-oxidopyridin-1-ium-3-yl)chromen-2-one |
InChI |
InChI=1S/C14H9NO3/c16-14-12(11-5-3-7-15(17)9-11)8-10-4-1-2-6-13(10)18-14/h1-9H |
Clé InChI |
JQUCVNISFSPHEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C[N+](=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



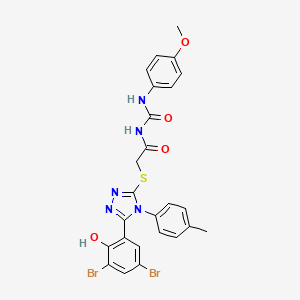
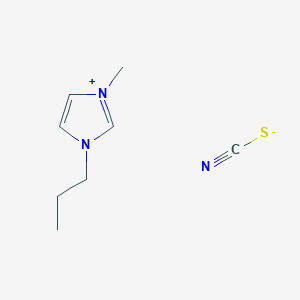
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
